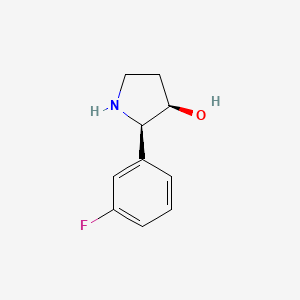
(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 2402789-69-7 . It has a molecular weight of 181.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol” is1S/C10H12FNO/c11-8-3-1-2-7 (6-8)10-9 (13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2/t9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry. Physical And Chemical Properties Analysis
“(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol” is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis of New Heterocyclic Compounds : A study demonstrated the synthesis of a related compound, "4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one", through a reduction reaction. This compound was characterized by various methods, and its potential role in non-linear optics was explored, indicating its usefulness in developing new materials (Murthy et al., 2017).
Organocatalysis in Asymmetric Synthesis : The compound "3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol", a related structure, has been studied as an effective organocatalyst for asymmetric Michael addition, highlighting the potential of pyrrolidine-based compounds in catalysis (Yan-fang, 2008).
Synthesis of Biologically Active Compounds : Research on "1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" illustrates the synthetic pathways to create biologically active molecules, which can be applied to a variety of compounds, including those with a pyrrolidine core (Wang et al., 2016).
Selective Chemical Sensing : A pyrrolidine-constrained bipyridyl-dansyl conjugate was synthesized and used as a selective chemosensor for Aluminum ions, indicating the utility of pyrrolidine derivatives in chemical sensing applications (Maity & Govindaraju, 2010).
Anticoccidial Drug Development : A study on diarylpyrrole compounds, including 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, which share structural similarities with the compound , showed potential as anticoccidial agents, indicating the relevance of such structures in drug development (Qian et al., 2006).
Inhibitor Development for Molecular Targets : A phenyl (3-phenylpyrrolidin-3-yl)sulfone series was studied for its role as RORγt inverse agonists. These studies highlight the importance of pyrrolidine derivatives in designing selective inhibitors for molecular targets (Duan et al., 2019).
Nucleic Acids Research : The use of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol in the synthesis of intercalating nucleic acids (INAs) demonstrates the application of pyrrolidine derivatives in modifying nucleic acid structures and studying their interactions (Filichev & Pedersen, 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(2R,3R)-2-(3-fluorophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCXRQCCSFCRQQ-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(3-Fluorophenyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

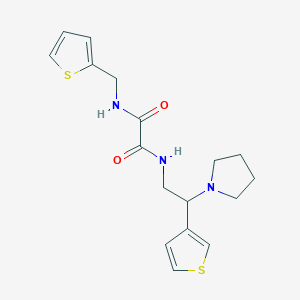

![N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2418425.png)
![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)
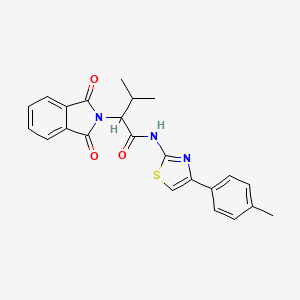
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)
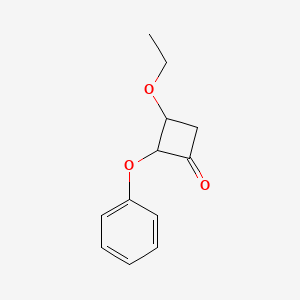

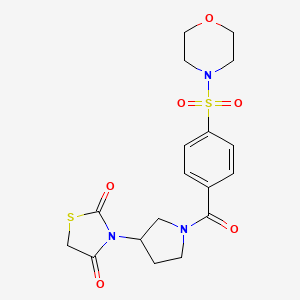
![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)
![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)
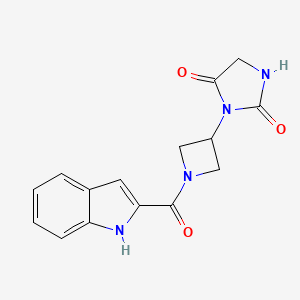
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)